Butyl Triflate
Overview
Description
Butyl Triflate, also known as n-butyl trifluoromethanesulfonate, is an organic compound with the chemical formula CH₃(CH₂)₃OSO₂CF₃. It belongs to the class of triflates, which are esters of trifluoromethanesulfonic acid. Triflates are known for their excellent leaving group properties, making them highly reactive in various organic reactions .
Mechanism of Action
Target of Action
Butyl Triflate, also known as n-butyl trifluoromethanesulfonate, is a functional group in organic chemistry . Its primary targets are organic compounds where it acts as an excellent leaving group . It is used in certain organic reactions such as nucleophilic substitution, Suzuki couplings, and Heck reactions .
Mode of Action
This compound interacts with its targets by acting as a leaving group . It is extremely reactive in S N 2 reactions . The triflate anion, CF3SO− 3, is an extremely stable polyatomic ion, which owes its stability to resonance stabilization . This stability allows the negative charge to be spread symmetrically over the three oxygen atoms . An additional stabilization is achieved by the trifluoromethyl group, which acts as a strong electron-withdrawing group using the sulfur atom as a bridge .
Biochemical Pathways
This compound affects the biochemical pathways involved in nucleophilic substitution, Suzuki couplings, and Heck reactions . The triflate group’s stability and reactivity allow it to participate in these reactions, influencing the downstream effects of these pathways .
Result of Action
The result of this compound’s action is the facilitation of organic reactions such as nucleophilic substitution, Suzuki couplings, and Heck reactions . Its role as a leaving group allows it to participate in these reactions, leading to the formation of new organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of nucleophiles . Since alkyl triflates are extremely reactive in S N 2 reactions, they must be stored in conditions free of nucleophiles (such as water) . This suggests that the efficacy and stability of this compound are highly dependent on its storage and reaction conditions .
Biochemical Analysis
Biochemical Properties
It is known that Butyl Triflate is used in synthesis experiments, suggesting that it may interact with various enzymes, proteins, and other biomolecules during these processes
Cellular Effects
Given its use in synthesis experiments, it is plausible that this compound could influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Butyl Triflate can be synthesized through the reaction of n-butanol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction typically proceeds at room temperature and yields this compound as a colorless liquid .
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: Butyl Triflate undergoes various types of reactions, including nucleophilic substitution, elimination, and coupling reactions. It is particularly reactive in nucleophilic substitution reactions due to the excellent leaving group properties of the triflate anion .
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include halides, amines, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Elimination Reactions: These reactions often require strong bases such as potassium tert-butoxide and are conducted at elevated temperatures.
Coupling Reactions: this compound is used in Suzuki and Heck coupling reactions, where it reacts with organoboron or organostannane compounds in the presence of palladium catalysts.
Major Products Formed: The major products formed from these reactions depend on the nucleophile or coupling partner used. For example, in nucleophilic substitution reactions with halides, the product is an alkyl halide, while in Suzuki coupling reactions, the product is a biaryl compound .
Scientific Research Applications
Butyl Triflate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: this compound is used in the production of specialty chemicals, agrochemicals, and materials science.
Comparison with Similar Compounds
- Methyl Triflate (CH₃OSO₂CF₃)
- Ethyl Triflate (C₂H₅OSO₂CF₃)
- Propyl Triflate (C₃H₇OSO₂CF₃)
- Tosylates (R-OSO₂C₆H₄CH₃)
- Mesylates (R-OSO₂CH₃)
Comparison: Butyl Triflate is more reactive than tosylates and mesylates due to the superior leaving group ability of the triflate anion. This makes this compound particularly useful in reactions requiring high reactivity and efficiency. Compared to shorter-chain triflates like methyl and ethyl triflate, this compound offers better solubility in organic solvents, making it more versatile in various applications .
Properties
IUPAC Name |
butyl trifluoromethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3O3S/c1-2-3-4-11-12(9,10)5(6,7)8/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXLAQXMAFCJCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448418 | |
Record name | Butyl Triflate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50448418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75618-25-6 | |
Record name | Butyl Triflate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50448418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butyl Trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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